molecular formula C4H3ClFN3 B8137355 6-Chloro-4-fluoro-pyridazin-3-amine

6-Chloro-4-fluoro-pyridazin-3-amine

Cat. No.: B8137355
M. Wt: 147.54 g/mol
InChI Key: PCKPVILXRLKAOL-UHFFFAOYSA-N
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Description

6-Chloro-4-fluoro-pyridazin-3-amine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms. This compound is characterized by the presence of chlorine and fluorine substituents at the 6 and 4 positions, respectively, and an amine group at the 3 position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-fluoro-pyridazin-3-amine typically involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines. This reaction is highly regioselective and occurs under neutral conditions, offering good functional group compatibility and broad substrate scope . The reaction conditions are simple, metal-free, and neutral, making it an efficient method for synthesizing this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar aza-Diels-Alder reactions. The process is optimized for high yields and purity, ensuring the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-4-fluoro-pyridazin-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

6-Chloro-4-fluoro-pyridazin-3-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Chloro-4-fluoro-pyridazin-3-amine involves its interaction with specific molecular targets and pathways. For instance, some derivatives of pyridazine, including pyridazinones, have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that the compound may exert its effects by modulating ion channels or other cellular pathways.

Comparison with Similar Compounds

Uniqueness: 6-Chloro-4-fluoro-pyridazin-3-amine is unique due to the presence of both chlorine and fluorine substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents makes it a valuable compound for various research applications.

Properties

IUPAC Name

6-chloro-4-fluoropyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClFN3/c5-3-1-2(6)4(7)9-8-3/h1H,(H2,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCKPVILXRLKAOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN=C1Cl)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClFN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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